4-chloro-2-(1,3-thiazol-5-yl)pyrimidine
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Overview
Description
“4-chloro-2-(1,3-thiazol-5-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are important heterocyclic compounds exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The yield of the synthesized compound can be quite high, as indicated by a yield of 2.54 g (97%) in one study .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring and a pyrimidine ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Chemical Properties
- Compounds like 4-chloro-2-(1,3-thiazol-5-yl)pyrimidine have been synthesized through condensation reactions and have been used to study their chemical properties and reactivity. For instance, the synthesis and chemical behavior of thiazolyl-pyrimidines with strongly basic side chains have been investigated for their potential as amplifiers of phleomycin, highlighting their chemical versatility (Brown, Cowden, & Strekowski, 1982).
Biological Activities
- Several studies have focused on the potential biological activities of these compounds, including their antimicrobial properties. For example, derivatives have been evaluated for their antibacterial activity, with some showing promising results as potential antimicrobial agents (Etemadi et al., 2016).
- In addition to antimicrobial properties, the anticancer activities of thiazolo[4,5-d]pyrimidine derivatives have been explored. These studies focus on the synthesis and structural characterization of new derivatives and their evaluation against various cancer cell lines, providing insights into their potential therapeutic applications (Becan et al., 2022).
Material Science Applications
- The structural and photophysical properties of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine derivatives have been studied, with a focus on their fluorescence characteristics. Such investigations contribute to the development of new materials with potential applications in optoelectronics and fluorescence-based technologies (Ebrahimpour et al., 2017).
Molecular Recognition and Crystallography
- The study of non-covalent interactions in compounds like 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas has provided valuable information on molecular recognition processes, crucial for drug design and development (Zhang et al., 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological activities, which can result in a wide range of molecular and cellular effects .
Future Directions
The future directions for research on “4-chloro-2-(1,3-thiazol-5-yl)pyrimidine” and similar compounds could involve further exploration of their biological activities and potential applications in medical treatments . The design and development of different thiazole derivatives could also be a focus of future research .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(1,3-thiazol-5-yl)pyrimidine involves the reaction of 4-chloro-2-hydrazinopyrimidine with 1,3-thiazol-5-carboxaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "4-chloro-2-hydrazinopyrimidine", "1,3-thiazol-5-carboxaldehyde" ], "Reaction": [ "To a solution of 4-chloro-2-hydrazinopyrimidine in a suitable solvent, add 1,3-thiazol-5-carboxaldehyde and a suitable catalyst.", "Heat the reaction mixture under reflux for a suitable period of time.", "Allow the reaction mixture to cool to room temperature and then filter the solid product.", "Wash the solid product with a suitable solvent and dry it under vacuum to obtain 4-chloro-2-(1,3-thiazol-5-yl)pyrimidine." ] } | |
CAS RN |
1511675-70-9 |
Molecular Formula |
C7H4ClN3S |
Molecular Weight |
197.6 |
Purity |
95 |
Origin of Product |
United States |
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